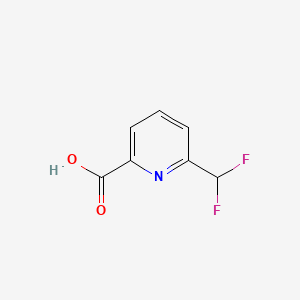

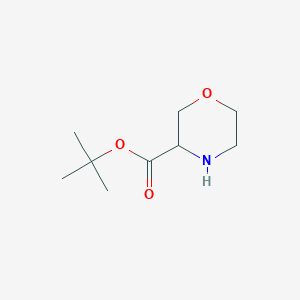

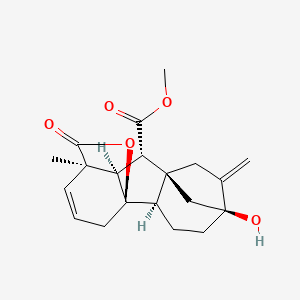

![molecular formula C14H20N2O3 B569084 tert-Butyl 7-amino-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate CAS No. 1205750-08-8](/img/structure/B569084.png)

tert-Butyl 7-amino-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“tert-Butyl 7-amino-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate” is a chemical compound with the CAS Number: 1156252-29-7 . It has a molecular weight of 266.3 . The compound is stored at room temperature and comes in the form of a powder .

Synthesis Analysis

The synthesis of similar compounds, such as substituted benzo[b][1,4]oxazepine derivatives, has been achieved by the reaction of 2-aminophenols with alkynones in 1,4-dioxane at 100 °C . This synthetic method could potentially be applied to the synthesis of “tert-Butyl 7-amino-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate”.Molecular Structure Analysis

The InChI Code for this compound is 1S/C13H18N2O4/c1-13(2,3)19-12(16)15-9-7-11-10(6-8(9)14)17-4-5-18-11/h6-7H,4-5,14H2,1-3H3,(H,15,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Additional physical and chemical properties such as density, melting point, and boiling point are not provided in the available sources.Wissenschaftliche Forschungsanwendungen

- Field : Organic Chemistry

- Application : This research involves the design and synthesis of novel 2,3-dihydrobenzo compounds via sequential Ugi–Heck reactions .

- Method : The process involves a two-step procedure that consists of Ugi and Heck reactions. The Heck reaction was performed both by homogenous and a designed heterogeneous catalyst .

- Results : The heterogeneous catalyst, a coordinated palladium to 1, 10-phenanthroline attached to chitosan@Fe3O4 magnetite nanoparticles, was shown to be more efficient than the homogenous Pd(OAc)2/PPh3 catalyst with good to excellent yields .

- Field : Medicinal Chemistry

- Application : Dibenzo[b,f][1,4]oxazepine (DBO) derivatives possess an array of pharmacological activities, and are of growing pharmaceutical interest .

- Method : Various methods have been reported for the synthesis of DBO and DBO derivatives, including cyclocondensation with two precursors, copper catalysis, 1,3-dipolar cycloaddition, domino elimination-rearrangement-addition sequence, and an Ugi four-component reaction followed by an intramolecular O-arylation .

- Results : These methods have been used to develop DBO derivatives of pharmacological interest, including antidepressants, analgesics, calcium channel antagonists, a histamine H4 receptor agonist, a non-nucleoside HIV-1 reverse transcriptase inhibitor, and a lachrymatory agent .

Synthesis of Novel 2,3-Dihydrobenzo Compounds

Dibenzo[b,f][1,4]oxazepine Synthesis

- Field : Organic Chemistry

- Application : This research involves the design and synthesis of novel 2,3-dihydrobenzo isoquinolin-4(1H)-ones via sequential Ugi–Heck reactions .

- Method : The process involves a two-step procedure that consists of Ugi and Heck reactions. The Heck reaction was performed both by homogenous and a designed heterogeneous catalyst .

- Results : The heterogeneous catalyst, a coordinated palladium to 1, 10-phenanthroline attached to chitosan@Fe3O4 magnetite nanoparticles, was shown to be more efficient than the homogenous Pd(OAc)2/PPh3 catalyst with good to excellent yields .

- Field : Organic Chemistry

- Application : This research involves the synthesis of 7-Bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one from 6-methoxybenzo[d] thiazol-2-amine and 2-(bromomethyl)-2-butylhexanoic acid .

- Method : The process involves five simple steps including hydrolysis, substitution, condensation, bromination, and aromatic amidation under microwave conditions .

- Results : The compound was prepared as the key starting materials via these steps .

Synthesis of 2,3-Dihydrobenzo Isoquinolin-4(1H)-ones

Synthesis of 7-Bromo-3,3-Dibutyl-8-Methoxy-5-Phenyl-2,3-Dihydrobenzo

- Field : Organic Chemistry

- Application : This research involves the design and synthesis of N-alkyl-2-(1,2 dihydro-1-methylene-4-oxobenzo[f] isoquinoline-3(4H)-yl)-2-phenylacetamides via sequential Ugi–Heck reactions .

- Method : The process involves a two-step procedure that consists of Ugi and Heck reactions. The Heck reaction was performed both by homogenous and a designed heterogeneous catalyst .

- Results : The heterogeneous catalyst, a coordinated palladium to 1, 10-phenanthroline attached to chitosan@Fe3O4 magnetite nanoparticles, was shown to be more efficient than the homogenous Pd(OAc)2/PPh3 catalyst with good to excellent yields .

Synthesis of N-alkyl-2-(1,2 dihydro-1-methylene-4-oxobenzo[f] isoquinoline-3(4H)-yl)-2-phenylacetamides

Synthesis of 4-tert-butyl 9-methyl 7-bromo-2,3-dihydrobenzo[f][1,4]oxazepine-4,9(5H)-dicarboxylate (WX142320)

Eigenschaften

IUPAC Name |

tert-butyl 7-amino-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c1-14(2,3)19-13(17)16-6-7-18-12-5-4-11(15)8-10(12)9-16/h4-5,8H,6-7,9,15H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIESDUMHEUGJGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC2=C(C1)C=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 7-amino-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

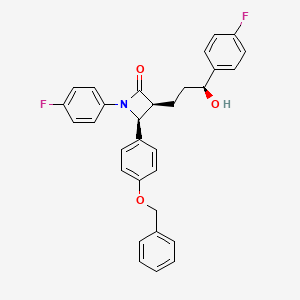

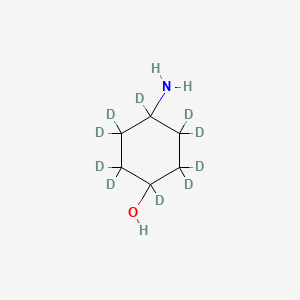

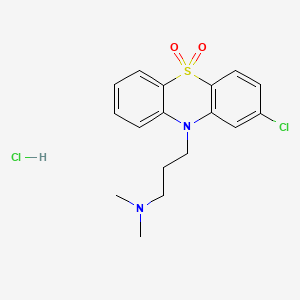

![5-chloro-N-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide](/img/structure/B569021.png)